4-Methoxydiphenylmethane

Übersicht

Beschreibung

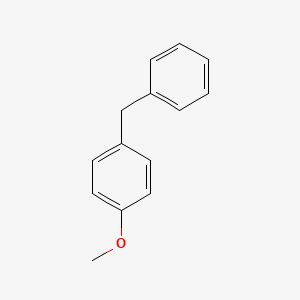

4-Methoxydiphenylmethane, also known as p-Benzylanisole, is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is a colorless oil or low melting solid that is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxydiphenylmethane can be synthesized through several methods. One common synthetic route involves the reaction of anisole with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .

Analyse Chemischer Reaktionen

Ionization via Atmospheric Pressure Photoionization (APPI)

4-MDM’s hydrophobicity and lack of ionizable functional groups necessitate specialized ionization techniques for mass spectrometric analysis. In charge-transfer reactions using APPI:

-

Mechanism : Anisole dopant absorbs UV photons, forming excited-state species (anisole<sup>+</sup> or anisole<sup>*</sup>). These transfer charge to 4-MDM, generating radical cations (4-MDM<sup>+- </sup>) through electron or proton exchange .

-

Analytical Application : Enables quantification in biological matrices (e.g., rat plasma) with a linear range of 5–400 ng/mL .

Table 1: APPI-MS Parameters for 4-MDM Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Source | Atmospheric Pressure Photoionization |

| Dopant | Anisole |

| Chromatography | Reverse-phase C8 column |

| LLOQ | 5 ng/mL |

| Linearity (R²) | >0.99 |

| Precision (RSD) | <15% |

Reactivity in Synthetic Modifications

While 4-MDM itself is not directly involved in catalytic cross-coupling, its structural analogs are synthesized via trifluoroborate Suzuki reactions . Key insights:

-

Analog Design : Hybrid molecules (e.g., 4-OMe-ARM1) combine 4-MDM’s methoxydiphenylmethane core with thiazol-2-amine motifs to modulate LTA4H binding .

-

Kinetic Impact : Modifications alter enzyme-substrate affinity, shifting activation mechanisms from hyperbolic mixed (HMx) to noncompetitive modes .

Table 2: Structural Features of 4-MDM Derivatives

| Compound | Modification Site | Enzyme Activation Mechanism |

|---|---|---|

| 4-MDM | Methoxy-phenyl core | Catalytic activation (HMx) |

| ARM1 | Thiazol-2-amine appendage | Noncompetitive inhibition |

| 4-OMe-ARM1 | Hybrid structure | Mixed mechanism |

Stability and Degradation Pathways

4-MDM demonstrates stability under physiological conditions:

-

Plasma Stability : No significant degradation observed over 24 hours at room temperature .

-

Thermal Resistance : Stable during UPLC separation at 40°C .

Biochemical Interactions

Though not a direct chemical reaction, 4-MDM’s activation of LTA4H involves:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-MDM is primarily recognized for its ability to selectively augment the activity of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the metabolism of leukotrienes, which are inflammatory mediators. Studies have shown that 4-MDM enhances the aminopeptidase activity of LTA4H without significantly affecting its epoxide hydrolase activity. This selective modulation is crucial as it allows for targeted therapeutic effects while minimizing potential side effects associated with broader enzyme inhibition .

Treatment of Pulmonary Emphysema

Research indicates that 4-MDM has potential therapeutic benefits in murine models of pulmonary emphysema. In these studies, treatment with 4-MDM resulted in reduced levels of PGP and decreased neutrophilic inflammation in lung tissue, suggesting a protective effect against cigarette smoke-induced lung damage .

- Case Study Findings : In a controlled experiment, mice exposed to cigarette smoke and treated with 4-MDM showed significant reductions in alveolar epithelial apoptosis compared to vehicle-treated controls, highlighting its potential as a therapeutic agent for chronic lung diseases .

Anti-Inflammatory Effects

The anti-inflammatory properties of 4-MDM extend beyond pulmonary applications. Its selective augmentation of LTA4H activity may provide a new pathway for treating various inflammatory conditions by modulating leukotriene production without inhibiting essential enzymatic functions necessary for homeostasis .

Comparative Analysis of Efficacy

The following table summarizes key findings from studies evaluating the efficacy of 4-MDM compared to other compounds targeting LTA4H:

Conclusion and Future Directions

The applications of this compound in scientific research highlight its potential as a novel therapeutic agent for managing inflammatory diseases, particularly those affecting the lungs. Continued exploration into its pharmacodynamics and long-term effects will be essential for establishing clinical protocols and understanding its full therapeutic profile.

Future studies should focus on:

- Longitudinal clinical trials to assess safety and efficacy in humans.

- Investigating potential applications in other inflammatory conditions beyond pulmonary diseases.

- Exploring combination therapies involving 4-MDM to enhance treatment outcomes.

Wirkmechanismus

The mechanism of action of 4-Methoxydiphenylmethane involves its interaction with specific enzymes and molecular targets. For instance, it augments the aminopeptidase activity of LTA4 hydrolase without affecting the conversion of LTA4 to LTB4. This activity has been shown to protect mouse lungs from intranasal elastase-induced pulmonary emphysema .

Vergleich Mit ähnlichen Verbindungen

Anisole (Methoxybenzene): Similar in structure but lacks the benzyl group.

Benzyl Alcohol: Similar in structure but lacks the methoxy group.

Benzophenone: Similar in structure but contains a carbonyl group instead of a methoxy group.

Uniqueness: 4-Methoxydiphenylmethane is unique due to its combined methoxy and benzyl groups, which confer specific chemical properties and reactivity. Its ability to enhance enzyme activity and its protective effects in biological systems distinguish it from other similar compounds .

Biologische Aktivität

4-Methoxydiphenylmethane (4-MDM) is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in the context of inflammatory diseases. This article explores the biological activity of 4-MDM, focusing on its mechanism of action, efficacy in various studies, and implications for future therapeutic use.

Overview of this compound

4-MDM is a synthetic small molecule designed as a pharmacological agent that enhances the activity of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory processes. The compound has been evaluated for its ability to modulate the dual catalytic activities of LTA4H, which include epoxide hydrolase and aminopeptidase functions.

The primary mechanism through which 4-MDM exerts its effects is by augmenting the aminopeptidase activity of LTA4H. This action is significant because it can potentially lead to reduced inflammation and tissue damage in various pathological conditions. Key findings from research indicate:

- Chemical Stability : 4-MDM is chemically stable in physiological pH conditions, making it suitable for therapeutic applications .

- Aminopeptidase Activity : The compound has been shown to upregulate aminopeptidase activity with an value of approximately 50 μM .

- Protective Effects : In murine models of pulmonary emphysema induced by intranasal elastase, 4-MDM demonstrated protective effects against emphysematous damage, highlighting its potential as a treatment for chronic obstructive pulmonary disease (COPD) .

Efficacy in Inflammation Models

Recent studies have investigated the role of 4-MDM in modulating immune responses. For instance:

- Murine Model Studies : In a study involving acute lung inflammation, 4-MDM was found to modulate neutrophilic responses independently of its effects on pro-Gly-Pro (PGP), a peptide substrate for LTA4H. This suggests that 4-MDM's biological effects extend beyond merely clearing inflammatory substrates .

- Impact on Cytokine Levels : Research indicates that treatment with 4-MDM leads to reduced levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF), further supporting its anti-inflammatory properties .

Comparative Efficacy

To better understand the biological activity of 4-MDM, a comparison with other known anti-inflammatory agents can be beneficial. The following table summarizes key characteristics:

| Compound | Mechanism of Action | Efficacy in Inflammation Models | Chemical Stability |

|---|---|---|---|

| This compound (4-MDM) | Augments LTA4H aminopeptidase activity | Protective against emphysema | Stable at pH 6.8 |

| Aspirin | Inhibits cyclooxygenase enzymes | Reduces pain and inflammation | Moderate |

| Ibuprofen | Non-selective COX inhibitor | Effective for pain relief | Moderate |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications in inflammatory diseases such as COPD. Its ability to enhance LTA4H activity while maintaining chemical stability positions it as a candidate for further clinical evaluation.

Future research should focus on:

- Clinical Trials : Conducting well-designed clinical trials to assess the safety and efficacy of 4-MDM in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its effects on immune modulation.

- Comparative Studies : Evaluating its effectiveness relative to existing anti-inflammatory therapies.

Eigenschaften

IUPAC Name |

1-benzyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYCRTUQGSDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232316 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-14-0 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.